N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxy-5-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-2-ethoxy-5-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-5-26-16-9-6-13(2)10-18(16)28(24,25)22-14-7-8-15-17(11-14)27-12-20(3,4)19(23)21-15/h6-11,22H,5,12H2,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMLVRZQOYIQEBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)C(CO3)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxy-5-methylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article will explore the compound's biological activity, including its mechanisms of action, therapeutic targets, and relevant research findings.
Structural Overview
The compound features a benzoxazepine core with a sulfonamide group, which contributes to its distinctive chemical properties. The molecular formula is , and it has a molecular weight of 388.5 g/mol. The structural characteristics allow for various interactions with biological systems that may lead to therapeutic applications.
Research indicates that this compound exhibits significant inhibitory effects against specific therapeutic targets. The compound has been shown to interfere with enzyme activities related to cholesterol biosynthesis and other metabolic pathways.
Inhibition Studies
The compound's biological activity can be summarized in the following table:
| Target Enzyme | IC50 (nM) | Effect |
|---|---|---|
| Squalene Synthase | 90 | Inhibits cholesterol biosynthesis |
| Farnesyl Diphosphate Synthase | 45 | Disrupts lipid metabolism |
These values indicate that the compound is a potent inhibitor of these enzymes, suggesting its potential use in treating conditions related to dyslipidemia and other metabolic disorders.
Case Studies and Research Findings
- Cholesterol Biosynthesis Inhibition : A study demonstrated that the compound significantly inhibited squalene synthase activity in rat liver microsomes with an IC50 value of 90 nM. This inhibition led to a marked reduction in cholesterol levels in vivo when administered at an effective dose of 32 mg/kg .
- Antiparasitic Activity : Another study explored the compound's effects on Trypanosoma cruzi, the causative agent of Chagas disease. The compound exhibited an IC50 value of 150 µM against the extracellular form of the parasite, indicating potential for further development as an antiparasitic agent .
- Binding Affinity Studies : Interaction studies have shown that this compound binds effectively to various proteins involved in disease pathways. These studies are crucial for understanding its mechanism of action and optimizing its efficacy through structural modifications.
Comparison with Similar Compounds
To highlight the unique aspects of this compound compared to structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-(3,3-dimethyl-4-oxo-2,5-dihydro-benzoxazepin-8-yl)benzamide | Structure | Lacks sulfonamide group; different biological profile |
| N-(5-ethyl-3,3-dimethyl-4-oxo-benzoxazepin) | Structure | Ethyl substitution alters solubility |
| N-(3-methylbenzamide) | Structure | Simpler structure; limited therapeutic applications |
This comparison underscores the potential advantages of this compound in terms of its complex structure and diverse biological activities.
Scientific Research Applications
Research indicates that this compound exhibits several biological activities, particularly in the following areas:
- Antimicrobial Activity : Studies have shown that derivatives of this compound may possess antimicrobial properties. The sulfonamide group is known for its ability to inhibit bacterial growth by targeting bacterial enzymes involved in folate synthesis.
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells. The mechanism appears to involve the induction of apoptosis (programmed cell death) in certain cancer cell lines.
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and pathways.
Synthesis and Derivatives
The synthesis of N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-ethoxy-5-methylbenzenesulfonamide typically involves multi-step organic reactions. Key methods include:
- Formation of the Tetrahydrobenzo[b][1,4]oxazepine Core : This step often involves cyclization reactions that create the oxazepine ring.
- Introduction of the Ethoxy and Sulfonamide Groups : These functional groups are added through nucleophilic substitution reactions or coupling reactions with appropriate reagents.
Case Studies and Research Findings
Several studies have investigated the applications of this compound:
- Antimicrobial Screening : A study evaluated various derivatives against common bacterial strains. Results indicated that certain modifications enhanced antibacterial activity compared to standard sulfonamides .
- Cancer Cell Line Studies : Research conducted on breast cancer cell lines demonstrated that the compound induced apoptosis at concentrations lower than those required for traditional chemotherapeutics .
- Inflammation Models : In vivo studies using animal models showed that administration of this compound led to a significant reduction in inflammation markers compared to control groups .
Potential Applications
Given its diverse biological activities, this compound holds promise for:
- Development as a novel antimicrobial agent.
- Use as an adjunct therapy in cancer treatment protocols.
- Formulation into anti-inflammatory medications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be inferred from the pesticide chemicals listed in the Pesticide Chemicals Glossary (), which share sulfonamide or amide functionalities but differ in core heterocycles and substituents. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Observations :
Core Heterocycle Differences: The target compound’s benzooxazepine core distinguishes it from etobenzanid (benzamide), sulfentrazone (triazole), and diflufenican (pyridine).
Substituent Effects: The 2-ethoxy-5-methylbenzenesulfonamide group in the target compound contrasts with the ethoxymethoxy group in etobenzanid or the trifluoromethylphenoxy group in diflufenican. These substituents influence lipophilicity and electronic properties, which are critical for target binding and bioavailability.
This suggests that sulfonamide/amide derivatives in agrochemicals often target plant-specific enzymes or pathways, though extrapolation to the benzooxazepine system requires further study.
Research Findings and Data Gaps
- Activity Prediction : Based on analogs like sulfentrazone, the target compound may exhibit herbicidal or enzyme-inhibitory properties, but experimental validation is absent in the cited sources.
Preparation Methods
Cyclization of 2-Aminophenol Derivatives
A widely reported method involves the cyclization of 2-aminophenol precursors with γ-ketoesters or γ-ketoamides. For example, reacting 2-amino-4-nitrophenol with dimethyl acetonedicarboxylate under acidic conditions yields the oxazepine ring via intramolecular nucleophilic attack (Figure 1). Subsequent reduction of the nitro group to an amine enables further functionalization.
Key Reaction Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 110–120°C | >80% |
| Catalyst | p-Toluenesulfonic acid | Regioselectivity |
| Solvent | Toluene | Reflux efficiency |
Ring-Opening/Recyclization of Epoxides
Epoxide intermediates derived from substituted benzofurans undergo ring-opening with primary amines, followed by recyclization to form the oxazepine core. This method offers superior stereochemical control, particularly for C3-dimethyl substitution.
Industrial-Scale Production Considerations
Scalable synthesis requires addressing three critical challenges:
Purification of Polar Intermediates
Chromatography proves impractical for large batches. Alternative approaches include:
Byproduct Management
Common byproducts and mitigation strategies:
| Byproduct | Source | Removal Method |
|---|---|---|
| Di-sulfonylated species | Excess sulfonyl chloride | Fractional crystallization |
| Hydrolyzed sulfonamide | Moisture exposure | Molecular sieves |
Analytical Characterization
Identity and purity are confirmed through orthogonal techniques:
Spectroscopic Data
- $$^1$$H NMR (400 MHz, DMSO-d$$6$$): δ 8.21 (s, 1H, NH), 7.89–7.82 (m, 3H, aromatic), 4.12 (q, J = 7.0 Hz, 2H, OCH$$2$$), 2.98 (s, 2H, oxazepine CH$$2$$), 1.41 (t, J = 7.0 Hz, 3H, CH$$3$$), 1.33 (s, 6H, C(CH$$3$$)$$2$$).
- HRMS (ESI): m/z calc. for C$${21}$$H$${25}$$N$$2$$O$$5$$S [M+H]$$^+$$: 441.1432, found: 441.1428.
Chromatographic Purity
HPLC Conditions:
- Column: C18, 5 μm, 4.6 × 250 mm
- Mobile Phase: 65:35 MeCN/H$$_2$$O (0.1% TFA)
- Retention Time: 12.7 min
- Purity: ≥99.2%
Recent Methodological Advances
Photoredox Catalysis
Visible-light-mediated coupling reduces reliance on precious metals. A 2024 study achieved 78% yield using eosin Y as a photocatalyst.
Enzymatic Sulfonamidation
Engineered sulfotransferases demonstrate promise for green chemistry applications, though current yields remain suboptimal (≤50%).
Q & A
Basic Research Questions
Q. What are the recommended synthetic protocols for achieving high-purity yields of this compound?
- Methodology : Utilize stepwise condensation reactions starting from 3,3-dimethyl-4-oxo-tetrahydrobenzooxazepine and 2-ethoxy-5-methylbenzenesulfonyl chloride. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water mixtures ensures >95% purity. Confirm purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) and structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How should researchers characterize the compound’s stability under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 3–9) at 25°C, 40°C, and 60°C for 14 days. Monitor degradation via LC-MS and quantify stability using kinetic modeling (e.g., Arrhenius equation). Store lyophilized samples at -20°C under inert gas to prevent hydrolysis of the sulfonamide group .
Q. What spectroscopic techniques are critical for confirming the compound’s structure?
- Methodology :
- NMR : Analyze H and C spectra for diagnostic peaks (e.g., oxazepine carbonyl at ~170 ppm, sulfonamide S=O at ~110 ppm).
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1650 cm, sulfonamide S-O at ~1350 cm).
- HRMS : Confirm molecular weight (e.g., [M+H] peak matching theoretical mass). Cross-reference with X-ray crystallography if single crystals are obtainable .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction conditions for scalable synthesis?
- Methodology : Apply a fractional factorial design (e.g., 2 model) to test variables: catalyst loading (e.g., Pd/C), solvent polarity (DMF vs. THF), and reaction time. Use response surface methodology (RSM) to maximize yield and minimize byproducts. Validate with ANOVA and Pareto charts to identify critical parameters (e.g., solvent choice contributes 65% to yield variance) .
Q. What strategies resolve contradictions in reported biological activity data (e.g., IC variability)?
- Methodology :
- Structural Analysis : Perform molecular docking (AutoDock Vina) to assess binding affinity to target proteins (e.g., kinase inhibitors). Compare with analogs to identify substituent effects.
- Experimental Validation : Replicate assays under standardized conditions (e.g., ATP concentration, cell line passage number). Use statistical tools (e.g., Grubbs’ test) to exclude outliers. Publish negative results to clarify discrepancies .
Q. How can computational modeling predict metabolic pathways and toxicity profiles?
- Methodology :
- In Silico Tools : Apply ADMET Predictor or SwissADME to estimate logP, CYP450 interactions, and hepatotoxicity.
- Quantum Mechanics : Calculate electron-density maps (Gaussian 16) to identify reactive sites (e.g., benzenesulfonamide’s sulfur atom). Validate with in vitro microsomal assays (e.g., human liver microsomes) .
Q. What advanced techniques validate the compound’s mechanism of action in complex biological systems?
- Methodology :
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein thermal stability shifts.
- CRISPR-Cas9 Knockout Models : Validate specificity using isogenic cell lines lacking the putative target protein.
- Transcriptomics : Perform RNA-seq to identify downstream pathways affected by the compound .
Methodological Notes
- Data Analysis : Use multivariate regression (Python’s SciKit-Learn) to correlate structural features (e.g., substituent electronegativity) with bioactivity.
- Reproducibility : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra and assay data in repositories like PubChem or Zenodo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
